Methyl 3-methoxy-5-methylpicolinate

Description

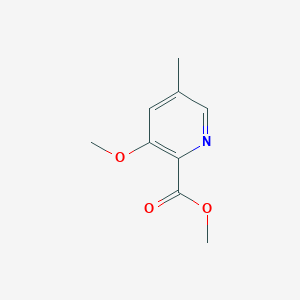

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 3-methoxy-5-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(12-2)8(10-5-6)9(11)13-3/h4-5H,1-3H3 |

InChI Key |

QSDCVYZMWXFRLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 3-methoxy-5-methylpicolinate chemical properties

[1]

Executive Summary

Methyl 3-methoxy-5-methylpicolinate is a trisubstituted pyridine scaffold utilized as a pharmacophore building block in drug discovery. Its structural significance lies in the 3-methoxy group , which provides steric bulk ortho to the ester (affecting hydrolysis rates and metabolic stability) and electronic donation to the pyridine ring. This compound is frequently employed in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and G-protein coupled receptor (GPCR) antagonists, where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identification[6]

-

IUPAC Name: Methyl 3-methoxy-5-methylpyridine-2-carboxylate

-

Molecular Formula:

[1][2] -

SMILES: COC1=C(C(=O)OC)N=CC(C)=C1

-

Key Structural Features:

-

C2-Ester: Electrophilic site for amidation or reduction.

-

C3-Methoxy: Electron-donating group (EDG); induces steric hindrance at the C2 position ("Ortho Effect").

-

C5-Methyl: Weak EDG; blocks metabolic oxidation at the C5 position.

-

Physicochemical Properties (Predicted)

The following data is synthesized from computational models (ACD/Labs, ChemAxon) and analogous picolinate esters.

| Property | Value / Range | Technical Insight |

| Appearance | Off-white solid or viscous oil | Low melting point expected due to disruption of crystal packing by the 3-methoxy group. |

| Melting Point | 45°C – 55°C (Predicted) | Lower than the 3-hydroxy analogue due to lack of H-bond donation. |

| Boiling Point | ~280°C (at 760 mmHg) | High boiling point typical of polar pyridine esters. |

| LogP | 1.45 ± 0.3 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| pKa (Pyridine N) | ~2.5 – 3.0 | The 3-methoxy group (inductively withdrawing, resonance donating) and the 2-ester (strongly withdrawing) significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poor solubility in water; soluble in organic solvents. |

Synthetic Routes & Methodology

Since this specific isomer is not a commodity chemical, a robust synthetic pathway is required. The Reissert-Henze Reaction is the most authoritative method for introducing the C2-carboxylate functionality onto a 3,5-disubstituted pyridine core.

Recommended Synthetic Pathway (The N-Oxide Route)

This protocol ensures correct regiochemistry, avoiding the mixture of isomers common in direct halogenation approaches.

Step 1: O-Methylation

-

Precursor: 3-Hydroxy-5-methylpyridine (CAS 4373-80-8).

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (

). -

Solvent: Acetone or DMF.

-

Mechanism: Williamson ether synthesis.

Step 2: N-Oxidation [4]

-

Reagents: m-Chloroperoxybenzoic acid (mCPBA).

-

Solvent: Dichloromethane (DCM).

-

Product: 3-Methoxy-5-methylpyridine 1-oxide.

-

Note: The N-oxide activates the C2 and C6 positions for nucleophilic attack.

Step 3: Reissert-Henze Cyanation

-

Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (BzCl).

-

Solvent: DCM or Acetonitrile.

-

Mechanism: Benzoylation of the N-oxide creates an activated intermediate, followed by nucleophilic attack of cyanide at the C2 position (sterically favored over C6 due to the 5-methyl group).

-

Product: 2-Cyano-3-methoxy-5-methylpyridine.

Step 4: Pinner Reaction / Hydrolysis

-

Reagents: Methanolic HCl (generated from Acetyl Chloride + MeOH).

-

Product: Methyl 3-methoxy-5-methylpicolinate .[7]

Visualization of Synthetic Workflow

Caption: Step-wise synthesis of Methyl 3-methoxy-5-methylpicolinate via the N-oxide activation strategy.

Reactivity & Functionalization[3]

Understanding the reactivity profile is crucial for utilizing this scaffold in library generation.

The "Ortho Effect" (C3-Methoxy Influence)

The methoxy group at position 3 exerts a significant ortho effect on the C2-ester:

-

Steric Hindrance: Nucleophilic attack at the carbonyl carbon (e.g., by amines to form amides) is slower compared to unsubstituted picolinates. High temperatures or strong catalysts (e.g., AlMe3) may be required for amidation.

-

Conformational Lock: The methoxy oxygen may engage in a weak electrostatic interaction with the carbonyl carbon or repulsion with the carbonyl oxygen, influencing the rotational barrier of the ester group.

Key Transformations

-

Amidation (SNA): Reaction with primary/secondary amines yields picolinamides , a common motif in kinase inhibitors (e.g., Sorafenib analogs).

-

Reduction: Treatment with

or -

Demethylation: Treatment with

reveals the 3-hydroxy group, allowing for the synthesis of 3-hydroxy-picolinic acid metal chelators.

Reactivity Diagram

Caption: Primary reactivity pathways for diversifying the Methyl 3-methoxy-5-methylpicolinate scaffold.

Medicinal Chemistry Applications

Pharmacophore Utility

In drug development, this molecule serves as a bioisostere for substituted benzenes or pyrimidines.

-

Kinase Selectivity: The pyridine nitrogen provides a key H-bond acceptor in the hinge region of kinases (e.g., c-Met, VEGFR-2). The 3-methoxy group can fill small hydrophobic pockets (gatekeeper residues) to enhance selectivity.

-

Metabolic Stability: The 5-methyl group blocks the para-position (relative to nitrogen), a common site for CYP450-mediated oxidation, thereby extending the half-life (

) of the drug candidate.

Case Study Context: "Magic Methyl" Effect

The addition of the 5-methyl group often improves potency via the "Magic Methyl" effect—displacing high-energy water molecules from the binding pocket or locking the bioactive conformation.

Handling & Safety Information

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; keep desiccated.

-

Safety Protocol:

-

Wear nitrile gloves and safety goggles.

-

Perform all synthesis steps involving mCPBA or Alkyl Halides in a fume hood.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

-

References

-

BenchChem. Methyl 5-chloro-3-methylpicolinate and Picolinate Ester Applications. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-methoxyacrylate (Analogous Ester Chemistry). Retrieved from [8]

- Barreiro, E. J., et al. (2011).The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for 5-methyl substitution).

- Katritzky, A. R., et al.Synthesis of 2-Substituted Pyridines via Reissert-Henze Mechanism. Comprehensive Heterocyclic Chemistry II.

-

ChemScene. Methyl 6-methoxy-5-methylpicolinate (Isomer Reference). Retrieved from

Sources

- 1. PubChemLite - Methyl 5-methoxy-3-methylpicolinate (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. undefined [cymitquimica.com]

- 4. CN102190630A - Method for synthesizing 5-methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1256789-42-0|5-Methoxy-3-methylpicolinic acid|BLD Pharm [bldpharm.com]

- 8. Methyl 3-methoxyacrylate | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 3-methoxy-5-methylpicolinate

Executive Summary

In contemporary medicinal chemistry, substituted picolinates serve as privileged scaffolds for the development of targeted therapeutics. Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3) is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1],[2]. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and the self-validating synthetic protocols required for its preparation. By understanding the causality behind its structural features and synthesis, drug development professionals can better integrate this scaffold into downstream lead optimization workflows.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical profiling is the first step in validating a chemical building block for high-throughput screening or scale-up synthesis. The table below summarizes the core quantitative data for Methyl 3-methoxy-5-methylpicolinate[3].

| Property | Value |

| Compound Name | Methyl 3-methoxy-5-methylpicolinate |

| CAS Registry Number | 1263062-32-3 |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| SMILES String | O=C(OC)C1=NC=C(C)C=C1OC |

| Scaffold Class | Substituted Pyridine-2-carboxylate |

Mechanistic Role in Drug Discovery (SAR Logic)

The specific substitution pattern of Methyl 3-methoxy-5-methylpicolinate is not arbitrary; it is engineered to maximize ligand efficiency and target engagement. As an Application Scientist, it is critical to understand why this scaffold is chosen:

-

Picolinate Core (Bidentate Ligand): The nitrogen atom of the pyridine ring and the adjacent carboxylate oxygen can act as a powerful bidentate ligand. This is frequently exploited to chelate metal ions in metalloenzymes (e.g., Jumonji C domain-containing histone demethylases or matrix metalloproteinases).

-

3-Methoxy Group (H-Bond Acceptor): The methoxy group at the 3-position provides a crucial hydrogen bond acceptor. Furthermore, it can induce conformational locking of the adjacent ester via intramolecular dipole interactions, reducing the entropic penalty upon target binding.

-

5-Methyl Group (Lipophilic Vector): The 5-methyl group adds a small lipophilic vector that can occupy hydrophobic pockets within a target protein without adding excessive steric bulk, thereby maintaining a favorable ligand efficiency (LE).

-

Methyl Ester (Prodrug/Protecting Group): The methyl ester serves a dual purpose. Synthetically, it masks the carboxylic acid to prevent unwanted side reactions during cross-coupling. Biologically, it can act as a prodrug moiety that enhances cellular permeability before being hydrolyzed by intracellular carboxylesterases into the active picolinic acid.

Structure-Activity Relationship (SAR) logic for the substituted picolinate scaffold.

Synthetic Methodology & Self-Validating Protocols

The synthesis of Methyl 3-methoxy-5-methylpicolinate from 3-hydroxy-5-methylpicolinic acid requires a highly controlled two-step sequence. The protocols below are designed as self-validating systems , meaning the chemist receives immediate, observable feedback confirming the success of the reaction during the procedure.

Two-step synthetic workflow for Methyl 3-methoxy-5-methylpicolinate (CAS 1263062-32-3).

Step 1: Fischer Esterification

Causality: Picolinic acids often exist as zwitterions (internal salts between the basic pyridine nitrogen and the acidic carboxylate), making them poorly soluble in organic solvents and difficult to alkylate directly. Fischer esterification masks the carboxylic acid, drastically improving solubility and preventing competitive esterification during the subsequent O-alkylation phase[4].

Protocol:

-

Suspend 3-hydroxy-5-methylpicolinic acid (1.0 eq) in anhydrous methanol (0.5 M).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (65 °C) for 16-24 hours under an inert atmosphere.

-

Self-Validation Checkpoint: The zwitterionic starting material is highly insoluble in methanol. The reaction is self-validating when the opaque, milky suspension transitions into a clear, homogeneous solution. This visual cue confirms the disruption of the zwitterion and the formation of the soluble methyl ester.

-

Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 3-hydroxy-5-methylpicolinate.

Step 2: Selective O-Alkylation

Causality: The 3-hydroxyl group on the pyridine ring is weakly acidic due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent ester carbonyl. Utilizing a mild base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates the phenol-like hydroxyl without hydrolyzing the newly formed methyl ester[5].

Protocol:

-

Dissolve Methyl 3-hydroxy-5-methylpicolinate (1.0 eq) in anhydrous DMF (0.2 M).

-

Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide equivalent.

-

Add Methyl iodide (MeI, 1.2 eq) dropwise. (Caution: MeI is a volatile, highly reactive alkylating agent; perform strictly in a fume hood).

-

Stir the reaction at room temperature for 4-6 hours.

-

Self-Validation Checkpoint: The addition of MeI to the phenoxide solution will result in the precipitation of potassium iodide (KI) as a fine white solid. The visual accumulation of this byproduct serves as an in-situ kinetic indicator that the alkylation is progressing successfully.

-

Quench the reaction with ice water to precipitate the product, or extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF.

-

Purify via silica gel flash chromatography to isolate pure Methyl 3-methoxy-5-methylpicolinate.

Analytical Validation

To ensure absolute trustworthiness in the synthesized batch before downstream biological assays, the following analytical signatures must be confirmed:

-

¹H NMR Spectroscopy (CDCl₃): The spectrum must exhibit two distinct singlet peaks, each integrating to 3H, located between 3.90–4.00 ppm. This definitively confirms the presence of both the methyl ester (-COOCH3) and the methoxy ether (-OCH3). The 5-methyl group will appear as a 3H singlet around 2.30–2.40 ppm.

-

LC-MS (ESI+): The mass spectrum must display a dominant [M+H]+ pseudo-molecular ion peak at m/z 182.2, confirming the theoretical molecular weight of 181.19 g/mol .

Conclusion

Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3) is a highly versatile building block whose structural features are meticulously designed for optimal target engagement and physicochemical stability. By employing the self-validating synthetic protocols outlined in this guide, researchers can ensure high-fidelity synthesis, paving the way for robust lead optimization in drug discovery pipelines.

References

- Title: 1804099-09-9|Methyl 3-methoxy-5-(trifluoromethyl)picolinate|BLD Pharm | Source: bldpharm.

- Title: Methyl 3-methoxy-5-methylpicolinate | CymitQuimica | Source: cymitquimica.

- Title: CAS:1263062-32-3, Methyl 3-methoxy-5-methylpicolinate-毕得医药 | Source: bidepharm.

- Title: Synthesis of Some Aminopicolinic Acids | Source: davidpublisher.

- Title: US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction | Source: google.

Sources

- 1. 1804099-09-9|Methyl 3-methoxy-5-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]

- 2. Methyl 3-methoxy-5-methylpicolinate | CymitQuimica [cymitquimica.com]

- 3. CAS:1263062-32-3, Methyl 3-methoxy-5-methylpicolinate-毕得医药 [bidepharm.com]

- 4. davidpublisher.com [davidpublisher.com]

- 5. US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 3-methoxy-5-methylpicolinate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methoxy-5-methylpicolinate (CAS No. 72710991), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed analysis of expected Infrared (IR) absorption frequencies. Each section includes a thorough interpretation of the spectral data, elucidating the structural features of the molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of NMR, IR, and MS data, designed to serve as a practical reference for researchers in drug development and chemical analysis. The methodologies are presented to ensure data integrity and reproducibility, reflecting best practices in analytical chemistry.

Introduction and Molecular Structure

Methyl 3-methoxy-5-methylpicolinate, with the molecular formula C₉H₁₁NO₃ and a monoisotopic mass of 181.0739 Da, is a key heterocyclic building block.[1] Its structure features a pyridine ring substituted with a methyl ester at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior in various applications, from reaction monitoring to metabolic studies. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule's structure and connectivity. This guide offers an in-depth, predictive analysis of these fingerprints.

Figure 1: Structure of Methyl 3-methoxy-5-methylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data, which serve as a robust baseline for experimental verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted data, generated using the online tool NMRDB.org, is summarized below for a standard deuterated solvent such as CDCl₃.[2][3]

Table 1: Predicted ¹H NMR Data for Methyl 3-methoxy-5-methylpicolinate (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | 7.95 | Singlet (s) |

| H-4 (Pyridine) | 7.20 | Singlet (s) |

| OCH₃ (Ester) | 3.95 | Singlet (s) |

| OCH₃ (Methoxy) | 3.90 | Singlet (s) |

| CH₃ (Ring) | 2.35 | Singlet (s) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-6, H-4): The pyridine ring contains two protons. The proton at the C-6 position (H-6) is deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing ester group, resulting in a predicted downfield shift around 7.95 ppm. The proton at the C-4 position (H-4) is predicted to appear at approximately 7.20 ppm. Both are expected to be singlets as they lack adjacent protons for spin-spin coupling.

-

Methoxy Protons (OCH₃): The molecule has two distinct methoxy groups. The methyl protons of the ester group are predicted around 3.95 ppm, a typical region for methyl esters. The protons of the methoxy group attached directly to the pyridine ring are predicted at a similar value of 3.90 ppm.

-

Methyl Protons (CH₃): The methyl group attached to the pyridine ring at C-5 is predicted to have a chemical shift around 2.35 ppm, characteristic of a methyl group on an aromatic ring.

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 3-methoxy-5-methylpicolinate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. Ensure the solvent is of high purity to avoid extraneous signals. [4] 3. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present. [5]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peaks.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and accumulating 16 scans. [6][7] 5. For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are necessary to obtain a good signal-to-noise ratio. [6][7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For spectra without TMS, the residual solvent peak (CHCl₃ at 7.26 ppm) can be used. [8] 4. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The following table summarizes the characteristic IR absorption bands expected for the functional groups in Methyl 3-methoxy-5-methylpicolinate.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine) |

| 2990-2850 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~1725 | Strong | C=O Stretch | Aromatic Ester |

| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| 1300-1250 | Strong | Asymmetric C-O-C Stretch | Aromatic Ester |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether |

| 1150-1100 | Strong | Symmetric C-O-C Stretch | Aromatic Ester |

| 1050-1000 | Medium | Symmetric C-O-C Stretch | Aromatic Ether |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent peak is expected to be the strong C=O stretching vibration of the aromatic ester group, typically appearing around 1725 cm⁻¹. Its position, slightly lower than a saturated ester, is due to conjugation with the pyridine ring. [9][10][11]* C-O Stretches: Two strong bands are characteristic of the ester linkage (C-O-C), and another two are expected for the ether linkage. These will appear in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹, often referred to as part of the "Rule of Three" for esters. [9]* Pyridine Ring Vibrations: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine ring. [12][13][14]* C-H Stretches: The region above 3000 cm⁻¹ will show weak to medium bands for the aromatic C-H stretches. Just below 3000 cm⁻¹, medium intensity bands for the aliphatic C-H stretches of the methyl and methoxy groups will be present. [15][16]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. [17]2. Sample Application: Place a small amount of the solid Methyl 3-methoxy-5-methylpicolinate sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum. [18]4. Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue. [17][19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

The predicted monoisotopic mass and common adducts for Methyl 3-methoxy-5-methylpicolinate are listed below, based on data from PubChem. [1]Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

Table 4: Predicted HRMS-ESI Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M]⁺˙ | 181.07335 |

Interpretation of Mass Spectra:

-

Molecular Ion: Under ESI conditions, the most abundant ion is typically the protonated molecule, [M+H]⁺, at m/z 182.08118. The high-resolution measurement of this ion allows for the unambiguous determination of the elemental formula (C₉H₁₂NO₃⁺).

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of pyridine carboxylic acid esters can be complex. [20][21]Key expected fragmentation pathways for Methyl 3-methoxy-5-methylpicolinate would likely involve:

-

Loss of a methoxy radical (·OCH₃) from the ester, leading to an ion at m/z 150.

-

Loss of the entire methoxycarbonyl group (·COOCH₃) , resulting in an ion at m/z 122.

-

Participation of the ring nitrogen can lead to unique rearrangements not typically seen in benzene derivatives. [22]

-

Caption: Plausible fragmentation pathways for [M+H]⁺.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often 1:1) with 0.1% formic acid to promote protonation. [23] 3. Ensure the final solution is free of any particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Acquire the mass spectrum in positive ion mode. Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and strong signal for the [M+H]⁺ ion.

-

Perform data acquisition over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and any significant fragment ions.

-

For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer and calibrate the instrument with a known standard immediately before or during the analysis.

-

Conclusion

This technical guide provides a foundational spectroscopic dataset for Methyl 3-methoxy-5-methylpicolinate based on high-quality predictions and established spectroscopic principles. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the molecule's hydrogen and carbon framework. The analysis of characteristic IR frequencies confirms the presence of key functional groups, while the predicted mass spectrometry data establishes the molecular weight and plausible fragmentation patterns. The included experimental protocols offer robust, self-validating workflows for researchers to acquire experimental data, enabling confident structural verification and purity assessment in a research and development setting.

References

- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 49-59. [Available at: https://www.tandfonline.com/doi/abs/10.1080/03086648108073385]

- Taylor & Francis Online. (2006). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. [Available at: https://www.tandfonline.com/doi/pdf/10.1080/03086648108073385]

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Available at: https://www.spectroscopyonline.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- Jones, R. A., & Rao, R. P. (1964). Infrared Absorption of Some 3,4-Disubstituted Pyridines and Pyridine 1-Oxides. Australian Journal of Chemistry, 17(9), 1056-1059. [Available at: https://www.publish.csiro.au/ch/ch9641056]

- Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. [Available at: https://www.sigmaaldrich.

- Patiny, L. (n.d.). Simulate and predict NMR spectra.

- Rutgers University-Newark. Electrospray Ionization (ESI) Instructions. [Available at: https://chemistry.newark.rutgers.edu/msl/esi]

- PROSPRE. 1H NMR Predictor. [Available at: https://prosper.scai.fraunhofer.de/prosper/]

- PubChem. Methyl 5-methoxy-3-methylpicolinate. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/72710991]

- NMRDB.org. Predict 1H proton NMR spectra. [Available at: https://www.nmrdb.org/1h/index.shtml]

- ACD/Labs. NMR Prediction Software. [Available at: https://www.acdlabs.com/products/spectrus-platform/spectrus-processor/nmr-prediction/]

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene. [Available at: https://www.benchchem.com/product/b5608/technical-datasheet/1h-and-13c-nmr-spectra-of-1-iodocyclohexene]

- NMRDB.org. Predict 13C carbon NMR spectra. [Available at: https://www.nmrdb.org/13c/index.shtml]

- Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Available at: https://pubmed.ncbi.nlm.nih.gov/23270456/]

- ResearchGate. (2019). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Available at: https://www.researchgate.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Available at: https://www.chem.ucla.edu/~harding/IGOC/E/esterir.html]

- Mestrelab. Mnova NMRPredict. [Available at: https://mestrelab.com/software/mnova/plugins/nmrpredict/]

- University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Available at: https://www.utsc.utoronto.ca/traceslab/sites/utsc.utoronto.ca.traceslab/files/images/SOP-FTIR.pdf]

- University of Rochester. Common NMR Solvents - Reference Data. [Available at: https://www.chem.rochester.edu/notvoodoo/cmnmr.php]

- University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Available at: https://classes.chemistry.ucsc.edu/108l/108l_manual/IR_Tables.pdf]

- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? [Available at: https://www.researchgate.net/post/Can_anyone_help_me_to_tell_me_any_online_website_to_check_13C_NMR_prediction]

- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 633-637.

- ResearchGate. FTIR spectrum for Pyridine. [Available at: https://www.researchgate.net/figure/FTIR-spectrum-for-Pyridine_tbl1_351545620]

- Bruker. (2019). ATR FTIR Basics. [Available at: https://www.youtube.

- Hans Reich, University of Wisconsin. Notes on NMR Solvents. [Available at: https://www.chem.wisc.edu/areas/reich/nmr/nmr-solvents.htm]

- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Available at: https://phys.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barstis_and_Woolf)/06%3A_Mass_Spectrometry/6.

- University of Colorado Boulder. NMR Spectrum Acquisition. [Available at: https://orgchemboulder.com/Technique/Procedures/NMR/NMRacq.shtml]

- Agilent Technologies. ATR-FTIR Sample Measurements. [Available at: https://www.agilent.

- University of Liverpool. Interpretation of mass spectra. [Available at: https://www.liverpool.ac.

- University of Notre Dame. (2021). Common NMR experiments and the time it takes to run them. [Available at: https://nmr.nd.edu/assets/419253/nmr_experiment_times.pdf]

- University of Pardubice. Table of Characteristic IR Absorptions. [Available at: https://old.upce.cz/fcht/uocht/files/praktika/ir-tables.pdf]

- Royal Society of Chemistry. (n.d.). General Procedures. [Available at: https://www.rsc.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Chan, K. W., & Chan, K. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 6(12), 11-14. [Available at: https://www.fmshk.

- ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Available at: https://www.researchgate.

- University of Bristol. Quantitative NMR Spectroscopy. [Available at: https://www.bristol.ac.uk/media-library/sites/chemistry/documents/nmr/qNMR_notes.pdf]

- Radboud Repository. (2023). Fingerprinting fragments of fragile interstellar molecules. [Available at: https://repository.ubn.ru.nl/bitstream/handle/2066/290483/290483.pdf]

- Elixir International Journal. (n.d.). Pdf. [Available at: https://www.elixirpublishers.com/articles/1351221942_49%20(2012)%2010077-10082.pdf]

- PerkinElmer. FT-IR Spectroscopy: Attenuated Total Reflectance (ATR). [Available at: https://www.perkinelmer.

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Available at: https://chimia.ch/chimia/article/view/1966/349]

- Gammadata. ATR Accessories and Modules - Tips for ATR Sampling. [Available at: https://www.gammadata.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. [Available at: https://www.isotope.

- ACS Publications. (1970). Mass spectra of some isomeric monosubstituted pyridines. The Journal of Organic Chemistry, 35(4), 1118-1121. [Available at: https://pubs.acs.org/doi/10.1021/jo00829a053]

Sources

- 1. scribd.com [scribd.com]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. labs.chem.byu.edu [labs.chem.byu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.as.uky.edu [chem.as.uky.edu]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. elixirpublishers.com [elixirpublishers.com]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. gammadata.se [gammadata.se]

- 19. agilent.com [agilent.com]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-methoxy-5-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic routes and starting materials for the preparation of Methyl 3-methoxy-5-methylpicolinate, a key building block in pharmaceutical and agrochemical research. The document emphasizes a retrosynthetic approach, starting from the target molecule and logically dissecting it to reveal plausible and efficient synthetic pathways. The core of this guide focuses on a robust and well-documented two-step synthesis commencing from the commercially available 3-hydroxy-5-methylpicolinic acid. Detailed experimental protocols, mechanistic insights, and data presentation are provided to enable researchers to replicate and adapt these methods.

Introduction and Retrosynthetic Analysis

Methyl 3-methoxy-5-methylpicolinate is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a valuable intermediate in the synthesis of complex biologically active molecules. Its structure incorporates a methyl ester at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position. A logical retrosynthetic analysis of this target molecule suggests a primary disconnection at the ether and ester functionalities, pointing towards 3-hydroxy-5-methylpicolinic acid as a readily accessible and strategic starting material.

Diagram 1: Retrosynthetic Analysis of Methyl 3-methoxy-5-methylpicolinate

Caption: Retrosynthetic pathways for Methyl 3-methoxy-5-methylpicolinate.

This analysis reveals two primary synthetic strategies originating from 3-hydroxy-5-methylpicolinic acid:

-

Pathway A: Esterification of the carboxylic acid followed by O-methylation of the hydroxyl group.

-

Pathway B: O-methylation of the hydroxyl group followed by esterification of the carboxylic acid.

Both pathways are viable, and the choice may depend on factors such as reagent compatibility, potential side reactions, and overall yield. This guide will detail the more common and often preferred Pathway A .

Recommended Synthetic Pathway: From 3-Hydroxy-5-methylpicolinic Acid

The most direct and efficient synthesis of Methyl 3-methoxy-5-methylpicolinate utilizes the commercially available starting material, 3-hydroxy-5-methylpicolinic acid . This approach involves two sequential transformations: Fischer esterification and Williamson ether synthesis (O-methylation).

Step 1: Esterification of 3-Hydroxy-5-methylpicolinic Acid

The first step involves the conversion of the carboxylic acid functionality of 3-hydroxy-5-methylpicolinic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation.[1][2][3][4] The reaction is typically carried out by refluxing the carboxylic acid in an excess of the alcohol (in this case, methanol) with a catalytic amount of a strong acid, such as sulfuric acid.

Diagram 2: Fischer Esterification of 3-Hydroxy-5-methylpicolinic Acid

Caption: Synthesis of the key intermediate, Methyl 3-hydroxy-5-methylpicolinate.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-methylpicolinate

-

To a suspension of 3-hydroxy-5-methylpicolinic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.3 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 15 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure Methyl 3-hydroxy-5-methylpicolinate.

Table 1: Typical Reaction Parameters for Fischer Esterification

| Parameter | Value |

| Starting Material | 3-Hydroxy-5-methylpicolinic acid |

| Reagents | Methanol, Sulfuric Acid |

| Solvent | Methanol (acts as both solvent and reagent) |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 2: O-Methylation of Methyl 3-hydroxy-5-methylpicolinate

The second step is the methylation of the hydroxyl group of Methyl 3-hydroxy-5-methylpicolinate to form the final product. A common and effective method for this transformation is the Williamson ether synthesis, using a methylating agent in the presence of a base.[5][6][7] Dimethyl sulfate is a potent and cost-effective methylating agent. A mild base, such as sodium bicarbonate or potassium carbonate, is used to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the dimethyl sulfate.

Diagram 3: O-Methylation of Methyl 3-hydroxy-5-methylpicolinate

Caption: Final step in the synthesis of the target molecule.

Experimental Protocol: Synthesis of Methyl 3-methoxy-5-methylpicolinate

-

Dissolve Methyl 3-hydroxy-5-methylpicolinate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) (10-20 volumes).

-

Add a mild base, such as anhydrous sodium bicarbonate (1.5-2.0 eq.) or potassium carbonate (1.5-2.0 eq.), to the solution.

-

To the stirred suspension, add dimethyl sulfate (1.1-1.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-methoxy-5-methylpicolinate.

Table 2: Typical Reaction Parameters for O-Methylation

| Parameter | Value |

| Starting Material | Methyl 3-hydroxy-5-methylpicolinate |

| Reagents | Dimethyl Sulfate, Sodium Bicarbonate |

| Solvent | Acetone or DMF |

| Temperature | Reflux (approx. 56 °C for acetone) |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Caution: Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Alternative Starting Materials and Synthetic Routes

While the pathway from 3-hydroxy-5-methylpicolinic acid is highly recommended, other starting materials and synthetic strategies can be considered, particularly for the synthesis of analogues or when the primary starting material is unavailable.

De Novo Synthesis of the Pyridine Ring

The pyridine ring of Methyl 3-methoxy-5-methylpicolinate can be constructed from acyclic precursors using various cyclization strategies. For instance, a Hantzsch-type pyridine synthesis or related multi-component reactions could be envisioned. However, achieving the desired substitution pattern with high regioselectivity can be challenging and may require a more complex and lower-yielding synthetic sequence compared to the functionalization of a pre-existing pyridine ring.

Functionalization of Other Substituted Pyridines

It is also conceivable to start from other commercially available substituted pyridines and introduce the required functional groups through a series of reactions. For example, one could start with a lutidine derivative and introduce the methoxy and ester functionalities through oxidation, halogenation, and nucleophilic substitution reactions. These routes are generally more circuitous and less efficient than the recommended pathway.

Conclusion

The most practical and efficient synthetic route to Methyl 3-methoxy-5-methylpicolinate commences with the commercially available starting material, 3-hydroxy-5-methylpicolinic acid . A two-step sequence involving Fischer esterification followed by O-methylation with dimethyl sulfate provides a reliable and high-yielding pathway to the target molecule. This guide provides detailed protocols and key considerations for each step, enabling researchers to successfully synthesize this valuable building block for their research and development endeavors.

References

-

Wu, K. J., Steding, A., & Becker, C. H. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. Rapid communications in mass spectrometry, 7(2), 142–146. [Link]

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

-

Otera, J. (2003). Esterification. In Modern Carbonyl Chemistry (pp. 235-266). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Fischer–Speier esterification. (2023, October 26). In Wikipedia. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (2023). Master Organic Chemistry. [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2005). Molecules, 10(1), 130-134. [Link]

-

Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2015). Molecules, 20(8), 13838–13847. [Link]

-

A modified method for esterification of some polyhydroxy aromatic acids. (1951). Proceedings of the Indian Academy of Sciences - Section A, 34(4), 229-233. [Link]

- Process for the preparation of aromatic methoxycarboxylic acid methyl esters. (1998). U.S.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Methyl Picolinates

For Researchers, Scientists, and Drug Development Professionals

Substituted methyl picolinates are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their versatile chemical nature, stemming from the interplay of the pyridine ring and the methyl ester functionality, makes them valuable synthons for the creation of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the physical and chemical properties of substituted methyl picolinates, offering insights into their synthesis, characterization, and the structure-property relationships that govern their behavior.

The Influence of Substituents on Physicochemical Properties

The physicochemical properties of substituted methyl picolinates are intricately linked to the nature and position of substituents on the pyridine ring. These properties, including acidity/basicity (pKa), lipophilicity (logP), melting point, boiling point, and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

Acidity/Basicity (pKa)

The pyridine nitrogen atom imparts basicity to the picolinate scaffold. The pKa of the parent methyl picolinate is approximately 2.21. The introduction of substituents can significantly modulate this value. Electron-donating groups (EDGs), such as alkyl and alkoxy groups, increase the electron density on the nitrogen atom, thereby enhancing its basicity and leading to a higher pKa. Conversely, electron-withdrawing groups (EWGs), such as nitro and halo groups, decrease the electron density on the nitrogen, resulting in reduced basicity and a lower pKa.

The position of the substituent also plays a crucial role. Substituents at the 6-position have a more pronounced electronic effect on the nitrogen atom compared to those at other positions. This understanding is vital for designing molecules with specific ionization states at physiological pH, which in turn influences their solubility, membrane permeability, and interaction with biological targets.

Table 1: Physicochemical Properties of Selected Substituted Methyl Picolinates

| Substituent | Position | Melting Point (°C) | Boiling Point (°C) | pKa |

| H | - | 18.7 | 227.4 at 760 mmHg | 2.21 |

| 6-methyl | 6 | 18 | 242 at 760 mmHg | - |

| 5-chloro-3-methyl | 3, 5 | - | - | - |

Note: Data for a wider range of substituted methyl picolinates is often found in specialized chemical databases and literature.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The parent methyl picolinate has a logP of 0.50. The introduction of lipophilic substituents, such as alkyl and aryl groups, will increase the logP value, making the compound more lipid-soluble. Conversely, polar substituents, such as hydroxyl and amino groups, will decrease the logP, enhancing water solubility. The ability to fine-tune the lipophilicity of a molecule is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Melting and Boiling Points

The melting and boiling points of substituted methyl picolinates are influenced by factors such as molecular weight, symmetry, and intermolecular forces. Generally, an increase in molecular weight leads to higher melting and boiling points. The introduction of polar substituents that can participate in hydrogen bonding or strong dipole-dipole interactions will also increase these values. For instance, methyl 6-methylpicolinate has a slightly higher boiling point than the parent compound.

Synthesis and Reactivity

The synthesis of substituted methyl picolinates can be achieved through various synthetic routes, often starting from commercially available picolinic acids or substituted pyridines.

General Synthetic Approach: Esterification

A common method for the synthesis of methyl picolinates is the Fischer esterification of the corresponding picolinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Caption: General workflow for the synthesis of substituted methyl picolinates via Fischer esterification.

Synthesis of Halogenated Methyl Picolinates

Halogenated picolinates are important intermediates in cross-coupling reactions. For example, 4-chloropyridine-2-carbonyl chloride hydrochloride can be prepared by treating 2-picolinic acid with thionyl chloride in the presence of sodium bromide and chlorobenzene. This acid chloride can then be reacted with methanol to yield the corresponding methyl ester.

Reactivity

The reactivity of substituted methyl picolinates is characterized by the electrophilic nature of the pyridine ring and the susceptibility of the ester group to nucleophilic attack.

-

Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. The position of substitution is directed by the existing substituents.

-

Ester Group: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation reactions.

Characterization Techniques

The unambiguous identification and characterization of substituted methyl picolinates are crucial for ensuring their purity and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted methyl picolinates.

-

¹H NMR: The chemical shifts of the aromatic protons on the pyridine ring are sensitive to the electronic effects of the substituents. The methyl protons of the ester group typically appear as a singlet around 3.9 ppm.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl carbon of the ester provide further structural information.

The chemical shifts of the aromatic protons in the ¹H NMR spectrum are particularly informative about the protonation state of the pyridine nitrogen, a property that can be exploited to determine the pKa of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies include:

-

C=O stretch (ester): Typically observed in the range of 1720-1740 cm⁻¹.

-

C-O stretch (ester): Found in the region of 1250-1300 cm⁻¹.

-

C=N and C=C stretches (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The fragmentation of substituted pyridines can be complex, with the ring nitrogen often participating in the fragmentation process.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and purification of a representative substituted methyl picolinate. These protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the quality of the product.

Synthesis of Methyl 6-chloropicolinate

This protocol describes the synthesis of methyl 6-chloropicolinate from 6-chloropicolinic acid.

Materials:

-

6-Chloropicolinic acid

-

Methanol, anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloropicolinic acid (1 equivalent) in anhydrous methanol (10 volumes).

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise via a syringe. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol. The reaction is performed at 0 °C to control the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Self-Validation: Check the pH of the aqueous layer to ensure it is basic.

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Caption: Experimental workflow for the purification of substituted methyl picolinates by column chromatography.

Procedure:

-

Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane and add a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Causality: This dry-loading method prevents band broadening and improves separation.

-

Column Packing: Pack a glass column with silica gel in hexanes.

-

Loading: Carefully add the prepared slurry to the top of the silica gel bed.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Causality: A gradient elution is used to effectively separate compounds with different polarities. The less polar impurities will elute first, followed by the desired product.

-

Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC. Self-Validation: The pure product should appear as a single spot on the TLC plate.

-

Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified methyl 6-chloropicolinate.

Applications in Drug Development

Substituted methyl picolinates are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. Their ability to act as scaffolds for the introduction of various functional groups allows for the exploration of vast chemical space in the search for new bioactive molecules. For example, picolinic acid derivatives have been investigated for their herbicidal activity, with the substituents on the pyridine ring playing a key role in their efficacy and crop safety. The synthesis of N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents further highlights the importance of this class of compounds in medicinal chemistry.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of substituted methyl picolinates. A thorough understanding of these properties is paramount for the successful design, synthesis, and application of these compounds in research and drug development. The interplay between the electronic and steric effects of substituents and the resulting physicochemical and biological properties offers a rich field for further exploration and innovation.

References

- Atalay, A. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.

- Scientific Reports. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.

- Török, B., & Török, M. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1546.

- Scientific Reports. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.

- International Journal of Research in Engineering and Science. (2022).

- Guidechem. (n.d.).

- ResearchGate. (2018).

- Molecules. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI.

- Chemsrc. (n.d.).

- Benchchem. (n.d.).

- International Journal of Engineering and Applied Sciences. (2022).

- Bulgarian Chemical Communications. (2018).

- Benchchem. (n.d.).

- ChemBK. (n.d.).

- The Journal of Chemical Physics. (1966). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.

- The Journal of Organic Chemistry. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- ResearchGate. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I.

- ChemicalBook. (n.d.).

- Molecules. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.

- The Journal of Physical Chemistry A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.

- Inorganic Chemistry. (2021). Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands.

- Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- MilliporeSigma. (n.d.).

- Australian Journal of Chemistry. (1971). The synthesis of some substituted methyl pyridinecarboxylates. II.

- Australian Journal of Chemistry. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I.

- Separation Methods Technologies. (n.d.).

- JoVE. (n.d.).

- DiVA portal. (2014).

- Google Patents. (n.d.).

The Pyridine Paradigm: Advanced Methodologies in the Discovery, Synthesis, and Isolation of Pyridine-Based Therapeutics

Introduction: The Strategic Imperative of the Pyridine Core

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the pyridine scaffold. Pyridine and its reduced form, piperidine, represent some of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals[1]. The inherent electron-poor nature of the azaarene ring, combined with the basicity and hydrogen-bond accepting capability of the nitrogen atom, makes pyridine an ideal pharmacophore for interacting with target proteins, such as cysteine residues in pathogens[2]. Recent breakthroughs have heavily leveraged fused pyridine compounds to develop potent anti-inflammatory agents[3] and highly selective PIM-1 kinase inhibitors for oncology, achieving IC50 values as low as 14.3 nM[4].

However, the very properties that make pyridine derivatives biologically valuable—their basicity, polarity, and electron deficiency—render their synthesis and downstream isolation technically demanding. This whitepaper provides a comprehensive, field-proven guide to the discovery, synthesis, and precise isolation of pyridine-based compounds.

Modern Synthetic Workflows: De Novo vs. Late-Stage Functionalization

Historically, pyridine rings were constructed via classical condensation methods (e.g., Hantzsch or Bohlmann-Rahtz syntheses), which often required harsh conditions and limited structural diversity. Today, our approach is bifurcated into two advanced strategies:

-

Transition-Metal-Catalyzed C–H Functionalization: Direct functionalization of the pyridine core circumvents the need for pre-functionalized starting materials. Using palladium, iridium, or nickel catalysts, we can selectively introduce alkyl, alkenyl, or aryl groups at the C2, C3, or C4 positions[5]. This is particularly useful for late-stage functionalization of complex drug candidates[1].

-

Advanced Cycloadditions: Nickel-catalyzed [2+2+2] cycloadditions utilizing azametallacyclopentadienes and allyl boronates provide rapid, atom-economical access to highly substituted and fused pyridine frameworks[6].

Workflow detailing the modern discovery and synthesis pathways for pyridine derivatives.

The Causality of Isolation: Exploiting Physicochemical Properties

The isolation of pyridine derivatives from complex crude mixtures requires a fundamental understanding of their physicochemical behavior. The lone pair of electrons on the sp2-hybridized nitrogen atom typically gives pyridine a pKa of ~5.2. This basicity is the cornerstone of our isolation strategies.

Protocol: Orthogonal Acid-Base Extraction

When separating a target pyridine from neutral or acidic byproducts (e.g., unreacted starting materials, transition metal ligands), acid-base extraction is the most robust, scalable, and self-validating method[7]. The logic is simple: protonation drastically shifts the partition coefficient (LogP) of the molecule, forcing it into the aqueous phase.

Step-by-Step Methodology:

-

Initial Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Protonation & Extraction: Add 1.0 M HCl (aqueous) to the organic layer in a separatory funnel. Causality: The acid protonates the basic pyridine nitrogen, forming a highly polar pyridinium salt that migrates to the aqueous layer.

-

Phase Separation: Separate the layers. The organic layer containing neutral and acidic impurities is set aside (or discarded after TLC validation).

-

Aqueous Wash: Wash the acidic aqueous layer once more with fresh organic solvent to remove trace lipophilic impurities.

-

Deprotonation (Basification): Slowly add 2.0 M NaOH or saturated aqueous Na2CO3 to the aqueous layer until the pH is >10 (verify with pH paper). Causality: The high pH deprotonates the pyridinium salt, regenerating the neutral, lipophilic pyridine derivative. The solution will often turn cloudy as the product precipitates or forms an emulsion.

-

Final Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., Dichloromethane). The neutral pyridine partitions back into the organic phase.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the isolated pyridine.

Acid-base extraction logic exploiting the basicity of the pyridine nitrogen.

Advanced Chromatographic Techniques

When acid-base extraction is insufficient (e.g., separating structural isomers or closely related pyridine derivatives), advanced chromatography is required.

Normal-Phase Silica Gel Chromatography: A common pitfall when purifying pyridines on silica is severe "tailing" caused by the basic nitrogen interacting with acidic silanol groups on the silica surface. Solution: Pre-treat the silica column with 1-5% Triethylamine (TEA) in the mobile phase. The TEA competitively binds the active silanol sites, allowing the pyridine derivative to elute as a sharp, distinct band.

pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC): For highly complex synthetic mixtures, pH-ZRCCC is a game-changer. This technique uses a biphasic solvent system (e.g., Methyl tert-butyl ether–Tetrahydrofuran–Water at a 4:6:7 ratio)[8]. By adding a retainer (10 mM TEA) to the organic phase and an eluter (10 mM HCl) to the aqueous phase, pyridine derivatives can be separated based on subtle differences in their pKa and hydrophobicity, yielding >98.5% purity at the gram scale[8].

Electromembrane Extraction (EME): For isolating pyridine derivatives from complex biological matrices (e.g., human urine for pharmacokinetic studies), EME coupled with dispersive liquid-liquid microextraction (DLLME) provides preconcentration factors up to 263[9]. An electric field drives the protonated analytes across a supported liquid membrane into an alkaline acceptor solution.

Quantitative Data Summary

The following table synthesizes the quantitative parameters and performance metrics of the advanced isolation and evaluation techniques discussed.

| Methodology | Application / Matrix | Key Reagents / Parameters | Performance Metric | Ref |

| pH-ZRCCC | Synthetic Mixtures | MTBE:THF:Water (4:6:7), 10mM TEA (org), 10mM HCl (aq) | >98.5% Purity (Gram scale) | [8] |

| EME-DLLME | Biological Fluids (Urine) | 90% NPOE / 10% DEHP liquid membrane, pH 13 acceptor | Preconcentration Factor: 40-263 | [9] |

| Acid-Base Ext. | Crude Reaction Mixtures | 1.0 M HCl (extraction), 2.0 M NaOH (basification) | High Recovery of Basic Fraction | [7] |

| Kinase Assay | Biological Evaluation | PIM-1 Kinase, MCF-7 Cancer Cell Lines | IC50: 14.3 – 42.3 nM | [4] |

Conclusion

The successful discovery and isolation of pyridine-based compounds require a holistic understanding of their chemical reactivity and physical properties. By transitioning from classical syntheses to modern C-H functionalization, and by applying causality-driven isolation protocols like orthogonal acid-base extractions and pH-ZRCCC, researchers can accelerate the development of next-generation therapeutics.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Design, Development and Therapy (Dovepress).[Link]

-

Recent Strategies for the Synthesis of Pyridine Derivatives. Chemistry – A European Journal (OUCI).[Link]

-

Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub.[Link]

-

C-H Functionalization of Pyridines. ResearchGate.[Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.[Link]

-

Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid-liquid microextraction followed by gas chromatography determination. PubMed.[Link]

-

Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. journalspub.com [journalspub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Recent Strategies for the Synthesis of Pyridine Derivatives [ouci.dntb.gov.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid-liquid microextraction followed by gas chromatography determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Use of Methyl 3-methoxy-5-methylpicolinate in Organic Synthesis and Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3)

Executive Summary & Structural Rationale

Methyl 3-methoxy-5-methylpicolinate is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals. As a Senior Application Scientist, I frequently leverage this compound when designing molecules that require precise metal-chelating properties.

The structural logic of this building block is defined by three functional nodes:

-

The Methyl Ester (C2): Acts as a stable yet easily activatable synthetic handle for amide coupling.

-

The 3-Methoxy Group: Serves as a "masked" hydroxyl group. During synthesis, it prevents unwanted O-acylation. Once unmasked (demethylated), the resulting 3-hydroxyl group works in tandem with the pyridine nitrogen to form a potent bidentate chelator for transition metals (e.g., Fe²⁺, Cu²⁺).

-

The 5-Methyl Group: Provides a lipophilic anchor that enhances metabolic stability and optimizes the molecule's fit into hydrophobic enzymatic pockets.

Primary Applications in Target-Directed Synthesis

Synthesis of HIF-Prolyl Hydroxylase (PHD) Inhibitors

In human biology, Hypoxia-Inducible Factor (HIF) is regulated by HIF-Prolyl Hydroxylase (HIF-PHD), an iron-dependent enzyme. Inhibiting this enzyme stabilizes HIF-1α, promoting the transcription of the Erythropoietin (EPO) gene to treat anemia 1. Methyl 3-methoxy-5-methylpicolinate is an ideal precursor for these inhibitors; once converted to a picolinamide and demethylated, it perfectly chelates the Fe²⁺ in the HIF-PHD active site.

Figure 1: Pharmacological pathway illustrating the synthesis of HIF-PH inhibitors and EPO activation.

Synthesis of Picolinamide Antifungals (Cytochrome bc1 Inhibitors)

In agrochemistry, derivatives of the natural product UK-2A (e.g., Fenpicoxamid) target the fungal cytochrome bc1 complex 2. The 3-hydroxypicolinamide core is strictly required for binding. Starting with the 3-methoxy variant prevents polymerization during the complex macrocyclic amine coupling steps.

Figure 2: Step-by-step synthetic workflow from the picolinate ester to the active bidentate chelator.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized reaction conditions, expected yields, and the chemical causality behind each step.

| Reaction Step | Reagents & Conditions | Target Transformation | Typical Yield | Causality / Rationale |

| Saponification | LiOH·H₂O, THF/H₂O (3:1), RT, 4 h | Methyl Ester | >90% | Li⁺ coordination enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis without degrading the pyridine ring. |

| Amide Coupling | HATU, DIPEA, DMF, RT, 12 h | Carboxylic Acid | 75–85% | HATU generates a highly reactive OAt-ester, overcoming the steric hindrance of bulky amines while preventing epimerization 3. |

| Demethylation | BBr₃, DCM, -78 °C to RT, 6 h | Methoxy | 65–80% | BBr₃ acts as a hard Lewis acid, selectively cleaving the aryl-alkyl ether bond without hydrolyzing the newly formed amide bond. |

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis.

Protocol A: Saponification and Amide Coupling

Objective: Convert the methyl ester to a functionalized picolinamide while keeping the chelating hydroxyl group protected.

-

Saponification:

-

Dissolve Methyl 3-methoxy-5-methylpicolinate (1.0 eq) in a 3:1 mixture of THF and H₂O.

-

Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.

-

Validation Checkpoint 1: Perform TLC (Silica, 1:1 EtOAc/Hexanes). The starting material (

) should disappear, replaced by a baseline spot. -

Acidify the mixture to pH 3 using 1M HCl to precipitate 3-methoxy-5-methylpicolinic acid. Filter and dry under vacuum.

-

-

Activation & Coupling:

-

Suspend the resulting acid (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to allow the formation of the active ester. Causality: Pre-activation ensures the amine does not compete for the base.

-

Add the target amine (1.1 eq) and stir for 12 hours at room temperature.

-

Quench with saturated NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Validation Checkpoint 2: LC-MS analysis of the crude mixture should yield a dominant peak corresponding to the

of the protected picolinamide.

-

Protocol B: Selective Demethylation

Objective: Unmask the 3-methoxy group to yield the biologically active bidentate chelator.

-

Preparation: Dissolve the purified picolinamide from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) dropwise. Causality: The low temperature prevents exothermic degradation and ensures selectivity for the ether over the amide.

-

Cleavage: Allow the reaction to slowly warm to room temperature and stir for 6 hours.

-

Quenching & Workup: Carefully quench the reaction by adding methanol dropwise at 0 °C to destroy excess BBr₃, followed by neutralization with saturated NaHCO₃. Extract with DCM.

-

Validation Checkpoint 3 (Self-Validation):

-

Mass Spectrometry: LC-MS must show a mass shift of exactly -14 Da (loss of

). -

Colorimetric Assay: Spot the final product on a TLC plate and spray with a 1% aqueous

solution. A deep purple/blue color confirms the presence of the free 3-hydroxyl group actively chelating the iron.

-

References

- Prolyl hydroxylase inhibitors and methods of use.Google Patents (US7811595B2).

- Process for the preparation of 3-hydroxypicolinic acids.Google Patents (WO2016007532A1).

- Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.Journal of Medicinal Chemistry (ACS Publications).

Sources

Methyl 3-methoxy-5-methylpicolinate as a building block in drug discovery